molecular formula C23H22N2O5 B2528367 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946333-22-8

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B2528367
CAS RN: 946333-22-8
M. Wt: 406.438
InChI Key: DPPYTYWEQOYURT-UHFFFAOYSA-N
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Description

The compound appears to be a synthetic molecule that may have been designed to interact with biological targets, potentially for therapeutic purposes. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their biological activities, which can be used to infer potential characteristics and activities of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of acetamide derivatives with specific substitutions intended to interact with biological targets such as kinases. For instance, in the first paper, a series of N-benzyl substituted acetamide derivatives were synthesized to evaluate their inhibitory activities against Src kinase . These compounds were designed by substituting the pyridine ring and modifying the N-benzyl group, which are structural features that could be relevant to the synthesis of the compound . The second paper discusses the formation of N-(α-dialkylaminobenzyl) acetamides, which suggests a reaction mechanism that could potentially be applied to the synthesis of similar compounds .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The presence of specific functional groups and their arrangement within the molecule can greatly influence the interaction with biological targets. For example, the presence of a pyridine ring and N-benzyl substitution was found to be significant for the activity of the compounds discussed in the first paper . Similarly, the structure-activity relationships of N-aryl(indol-3-yl)glyoxamides in the third paper highlight the importance of the N-(pyridin-4-yl) moiety for cytotoxic activity . These insights suggest that the molecular structure of the compound , with its benzo[d][1,3]dioxol-5-yl and pyridin-1(4H)-yl components, could be designed to optimize interactions with specific biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of acetamide derivatives are key to achieving the desired biological activities. The first paper describes the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives and their evaluation for kinase inhibitory activity . The second paper provides a reaction mechanism for the formation of N-(α-dialkylaminobenzyl) acetamides . These reactions involve the formation of bonds between nitrogen-containing groups and aromatic systems, which are likely to be relevant to the synthesis and reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structures. The papers provided do not directly discuss the physical and chemical properties of the specific compound , but they do provide examples of similar compounds. For instance, the cytotoxic activities of N-aryl(indol-3-yl)glyoxamides are dependent on their chemical structure, which affects their interaction with biological targets . These properties are essential for the compound's efficacy and safety as a potential therapeutic agent.

Scientific Research Applications

Synthesis and Evaluation for Inotropic Activity

A study on the synthesis of 2-(4-substitutedmethylpiperazin-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamides evaluated their positive inotropic activities, indicating potential applications in developing therapeutic agents targeting cardiovascular conditions (Liu et al., 2009).

Antagonist Ligand for A2B Adenosine Receptors

Research on MRE 2029-F20, a compound with a similar structural motif, highlighted its role as a selective antagonist ligand for A2B adenosine receptors. This suggests possible applications in studying adenosine receptor-mediated physiological and pathological processes (Baraldi et al., 2004).

Antimicrobial and Antioxidant Agents

The synthesis of compounds bearing benzimidazole, benzothiazole, and indole moieties, including structures similar to the queried compound, showed potent antimicrobial and antioxidant activities. This points to potential uses in developing new antimicrobial and antioxidant agents (Naraboli & Biradar, 2017).

COVID-19 Drug Research

An investigation into antimalarial sulfonamides for their potential use as COVID-19 drugs utilized computational calculations and molecular docking studies. Compounds with similar structural features could be explored for their effectiveness against SARS-CoV-2 (Fahim & Ismael, 2021).

Neuropeptide Y5 Antagonists for Obesity Treatment

Research into benzoxazinone derivatives as neuropeptide Y5 antagonists for treating obesity shows potential applications of similar compounds in metabolic disorder interventions (Torrens et al., 2005).

Synthesis of Heterocyclic Compounds

Studies on the synthesis of new benzoxazinone derivatives as neuropeptide Y5 antagonists highlight the broader application of complex acetamides in developing therapeutic agents for obesity, further underscoring the potential versatility of the compound in synthesizing biologically active molecules (Torrens et al., 2005).

Mechanism of Action

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-15-3-5-17(6-4-15)13-28-22-11-25(16(2)9-19(22)26)12-23(27)24-18-7-8-20-21(10-18)30-14-29-20/h3-11H,12-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPYTYWEQOYURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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